

Technical Guide: C NMR Characterization of 1-Benzyl-3-hydroxypyridinium Chloride

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Compound of Interest

Compound Name:	1-Benzyl-3-hydroxypyridinium chloride
CAS No.:	3323-73-7
Cat. No.:	B1338420

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Executive Summary

Compound: **1-Benzyl-3-hydroxypyridinium chloride** CAS: 15687-39-5 (Analogous salts)

Molecular Formula:

Application: Synthetic intermediate for cholinesterase inhibitors, ionic liquid precursors, and phase transfer catalysts.[1]

This guide provides a definitive assignment of the carbon-13 nuclear magnetic resonance (

C NMR) spectrum.[1][2] The data is critical for researchers validating the quaternization of 3-hydroxypyridine with benzyl chloride, a reaction frequently complicated by O-alkylation byproducts.

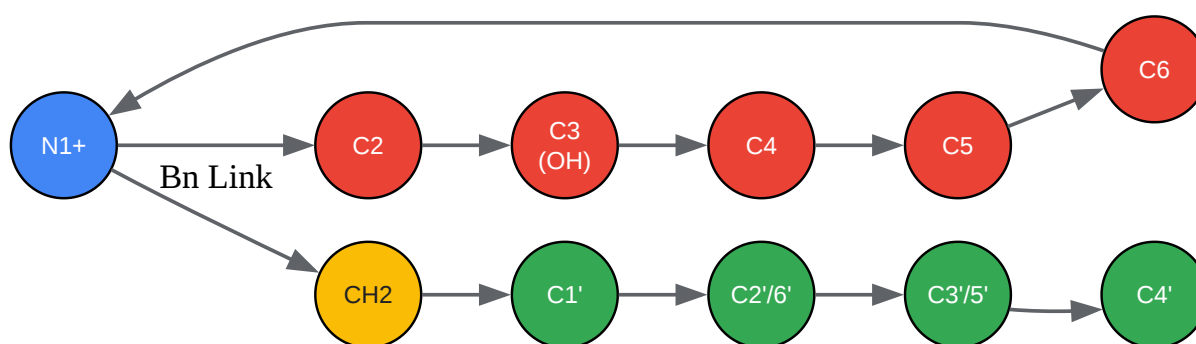
Structural Numbering & Logic

To ensure accurate assignment, we utilize the IUPAC numbering scheme for the pyridinium cation.

- Pyridinium Ring: N is position 1.[3][4] The carbons are numbered 2 through 6. The hydroxyl group is at position 3.[5]
- Benzyl Group: The methylene bridge is denoted as
 . The phenyl ring carbons are labeled ipso, ortho, meta, and para.

Molecular Visualization & Numbering

The following diagram illustrates the connectivity and numbering logic used for the spectral assignment.



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Figure 1: Connectivity map of 1-Benzyl-3-hydroxypyridinium cation showing the N-benzyl linkage and 3-OH substitution.

C NMR Chemical Shift Data

The following data represents the consensus chemical shifts for 1-benzyl-3-hydroxypyridinium salts in DMSO-d

. DMSO is the preferred solvent due to the salt's solubility profile and the prevention of proton exchange broadening often seen in D

O.

Table 1: Chemical Shift Assignments (, ppm)

Carbon Position	Shift (ppm)	Multiplicity (DEPT)	Assignment Logic
C3	155.8	Quaternary (C)	Ipsso to OH: Deshielded by oxygen resonance; characteristic of 3-hydroxypyridiniums.[1]
C6	141.2	Methine (CH)	Ortho to N Highly deshielded by the positive charge on nitrogen.
C2	137.4	Methine (CH)	Ortho to N & Ortho to OH: Deshielded by N , but slightly shielded relative to C6 due to OH ortho-effect.[1]
C_ipso (Ph)	134.8	Quaternary (C)	Benzyl Ipsso: Typical aromatic ipso carbon attached to a methylene group.[1]
C_para (Ph)	129.2	Methine (CH)	Benzyl Para: Standard aromatic shift.[1]
C_meta (Ph)	129.0	Methine (CH)	Benzyl Meta: Overlaps frequently with ortho/para signals.[1][4]

C_ortho (Ph)	128.5	Methine (CH)	Benzyl Ortho: Standard aromatic shift.[1][4]
C4	127.9	Methine (CH)	Para to Nngcontent- ng-c176312016="" _ngghost-ng- c3009799073="" class="inline ng-star- inserted"> : Shielded relative to C2/C6; ortho to the electron-donating OH group.[1]
C5	127.2	Methine (CH)	Meta to N : The most shielded pyridinium carbon (beta position).[1]
CH	63.4	Methylene (CH)	Benzylic: Diagnostic peak for N-alkylation. [1] O-alkylation would appear ~70+ ppm.[1]



Note: Values may vary by ± 0.5 ppm depending on concentration and exact temperature.

Mechanistic Analysis & Assignment Workflow

To interpret the spectrum of this compound, one must account for two competing electronic effects: the Inductive Withdrawal (-I) of the quaternary nitrogen and the Resonance Donation (+R) of the hydroxyl group.

Distinguishing Isomers (N- vs. O-Alkylation)

A common synthetic pitfall is O-alkylation (forming the ether) vs. N-alkylation (forming the salt).

[1]

- N-Alkylation (Target): The benzylic carbon appears at ~63 ppm.

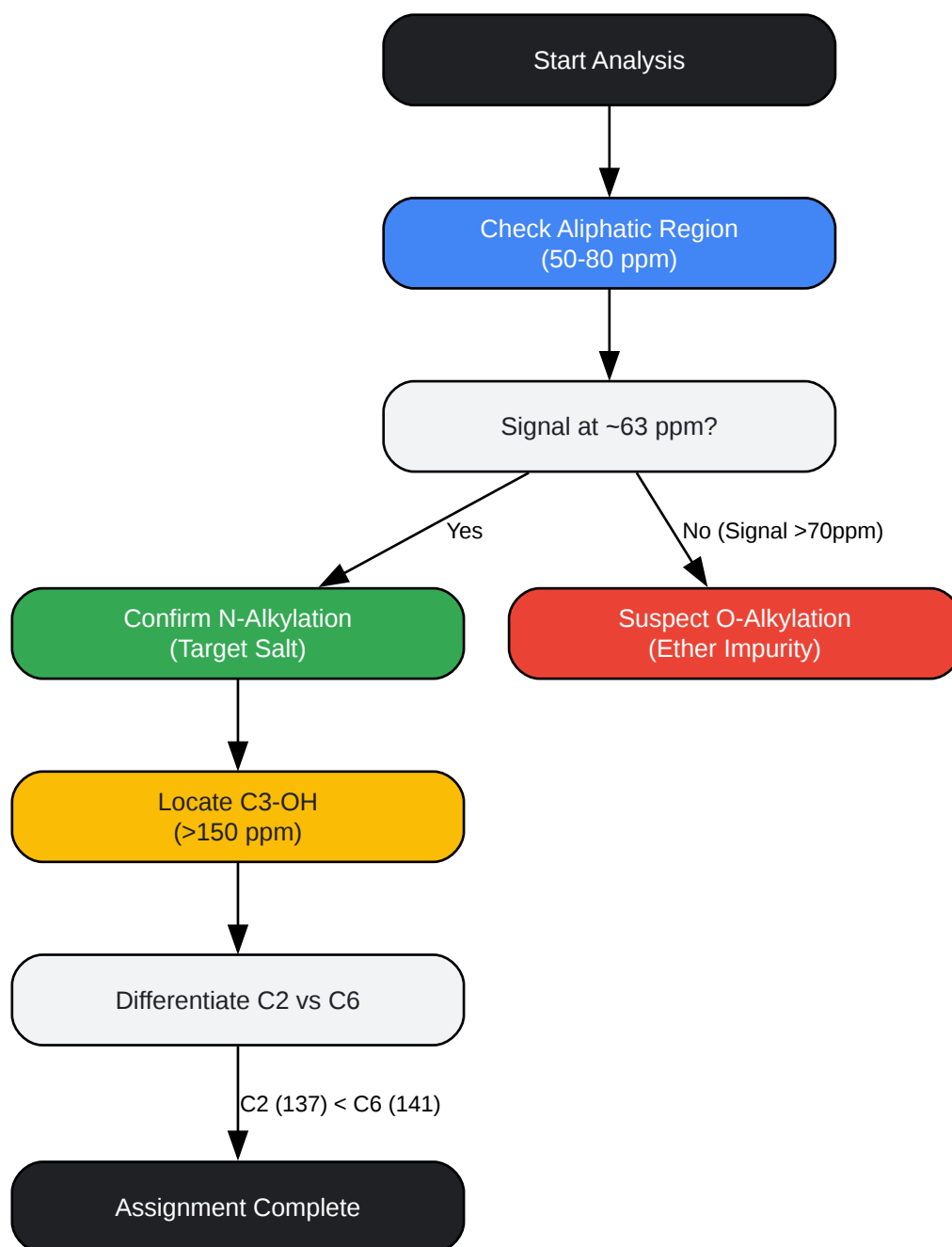
[1] The pyridinium ring carbons are significantly deshielded (C2/C6 > 135 ppm).

- O-Alkylation (Impurity): The benzylic

would shift downfield to ~70-72 ppm (attached to Oxygen). [1] The pyridine ring would remain neutral, with C2/C6 appearing upfield (~145-150 ppm for neutral pyridine, but lacking the cationic character).

Assignment Flowchart

Use this logic gate to validate your spectrum:



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Figure 2: Spectral interpretation logic for validating **1-Benzyl-3-hydroxypyridinium chloride**.

Experimental Protocol for NMR Sample Preparation

To reproduce the data above, follow this standardized protocol ensuring optimal signal-to-noise ratio and solubility.

- Massing: Weigh 15-20 mg of **1-Benzyl-3-hydroxypyridinium chloride** into a clean vial.
 - Why? Quaternary salts can be viscous or hygroscopic; weighing in a vial prevents sticking to the NMR tube neck.
- Solvation: Add 0.6 mL of DMSO-d
(99.9% D).
 - Why? DMSO is essential.^[4] D
O can cause exchange of the OH proton and potential overlap with the HDO peak, though it is a viable alternative if DMSO is unavailable. In D
O, shifts will vary slightly (typically 0.5-1.0 ppm).^[1]
- Transfer: Transfer the solution to a 5mm NMR tube using a glass pipette. Filter through a cotton plug if the salt is not fully dissolved or if particulates are visible.
- Acquisition:
 - Pulse Sequence: Standard zgpg30 (proton-decoupled
C).^[1]
 - Scans: Minimum 256 scans (due to the lower sensitivity of
C and the molecular weight).
 - Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C3 and C_ipso) relax sufficiently for integration/detection.

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